molecular formula C₉H₂₁NO₈S₂ B1140194 (S)-Carnitine Mesylate, Mesylate Salt CAS No. 161886-60-8

(S)-Carnitine Mesylate, Mesylate Salt

Cat. No.: B1140194
CAS No.: 161886-60-8
M. Wt: 335.4
InChI Key:
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Description

(S)-Carnitine Mesylate, Mesylate Salt is a chemical compound derived from (S)-Carnitine, an essential nutrient that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The mesylate salt form enhances the solubility and stability of (S)-Carnitine, making it more suitable for various applications in pharmaceuticals and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carnitine Mesylate, Mesylate Salt typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • (S)-Carnitine is dissolved in an appropriate solvent, such as dichloromethane.
  • Methanesulfonyl chloride is added dropwise to the solution while maintaining a low temperature.
  • Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred for several hours until completion.
  • The product is isolated by filtration, washed, and dried to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

  • Large-scale reactors for the reaction.
  • Continuous monitoring of reaction parameters such as temperature, pH, and concentration.
  • Efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Carnitine Mesylate, Mesylate Salt can undergo various chemical reactions, including:

    Substitution Reactions: The mesylate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The mesylate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild temperatures and solvents like acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction times varying based on the desired degree of hydrolysis.

Major Products Formed

    Substitution Reactions: Various substituted (S)-Carnitine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of (S)-Carnitine.

    Hydrolysis: Free (S)-Carnitine and methanesulfonic acid.

Scientific Research Applications

(S)-Carnitine Mesylate, Mesylate Salt has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular metabolism and energy production.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.

    Industry: Utilized in the formulation of dietary supplements and pharmaceuticals due to its enhanced solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    ®-Carnitine Mesylate: The enantiomer of (S)-Carnitine, with similar functions but different biological activity.

    Carnitine Tartrate: Another salt form of carnitine, used for its stability and solubility.

    Acetyl-L-Carnitine: An acetylated form of carnitine, known for its neuroprotective properties.

Uniqueness

(S)-Carnitine Mesylate, Mesylate Salt is unique due to its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly suitable for pharmaceutical formulations and research applications where high bioavailability is essential.

Properties

InChI

InChI=1S/C8H16NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,1,5-6H2,2-4H3;1H3,(H,2,3,4)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLWQLZAXYUQDD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)([CH2])CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)([CH2])C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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